molecular formula C13H23BN2O2S B2453975 2-(Diethylamino)thiazole-5-boronic acid pinacol ester CAS No. 1352334-85-0

2-(Diethylamino)thiazole-5-boronic acid pinacol ester

Cat. No. B2453975
CAS RN: 1352334-85-0
M. Wt: 282.21
InChI Key: VPZPFOUUMUAIDI-UHFFFAOYSA-N
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Description

“2-(Diethylamino)thiazole-5-boronic acid pinacol ester” is a chemical compound with the CAS Number: 1352334-85-0 . It has a molecular weight of 282.21 and its IUPAC name is N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H23BN2O2S . The InChI code for this compound is 1S/C13H23BN2O2S/c1-7-16(8-2)11-15-9-10(19-11)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3 .


Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .

Scientific Research Applications

Cross-Coupling Reactions

2-(Diethylamino)thiazole-5-boronic acid pinacol ester is primarily utilized in cross-coupling reactions. For instance, it has been used in the desulfitative C–C cross-coupling with benzo-fused thiazolidine-2-thione under neutral and basic conditions, resulting in the formation of fused thiazoles. This method offers good to excellent yields, showcasing the efficiency of the compound in such chemical transformations (Rajaguru et al., 2015).

Analytical Challenges and Solutions

The compound presents unique analytical challenges, especially in its stability and solubility. For instance, strategies have been developed for stabilizing and adequately solubilizing the 2-aminopyrimidine-5-pinacolboronate ester, a structurally related compound, to facilitate its chromatographic purity analysis. These strategies involve the use of non-aqueous and aprotic diluents and reversed-phase separation techniques (Zhong et al., 2012).

Carbohydrate Sensing

2-(Diethylamino)thiazole-5-boronic acid pinacol ester derivatives have been investigated for potential use in carbohydrate sensing. A study on luminescent iridium(iii)-boronic acid complexes, which are structurally related, indicates their capability to form boronic acid cyclic esters with simple sugars like glucose and fructose. These findings suggest the potential utility of such compounds in the detection and quantification of carbohydrates (Hashemzadeh et al., 2020).

Medicinal Chemistry and Drug Discovery

Although not directly involving 2-(Diethylamino)thiazole-5-boronic acid pinacol ester, studies on related boronic acid esters highlight their significance in medicinal chemistry and drug discovery. For example, boronic acid esters are crucial in Suzuki coupling and Petasis reactions, often used in pharmaceutical synthetic schemes. Their purity and stability are critical for the success of these reactions, as demonstrated in various studies (Duran et al., 2006).

Future Directions

The future directions of this compound could involve its use in various applications such as drug development, catalysis, and materials synthesis. Its role in Suzuki–Miyaura coupling reactions could be particularly valuable in the synthesis of complex organic compounds .

properties

IUPAC Name

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2S/c1-7-16(8-2)11-15-9-10(19-11)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZPFOUUMUAIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine

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